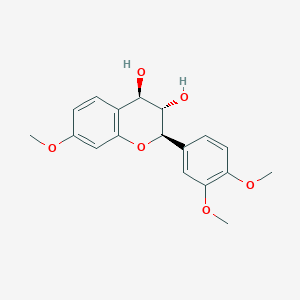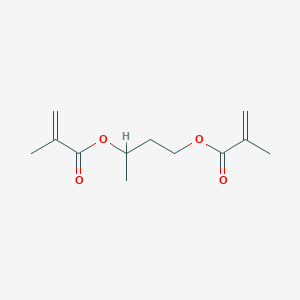
1,3-Butyleneglycol dimethacrylate
Overview
Description
1,3-Butyleneglycol dimethacrylate, also known as 1,3-Butanediol dimethacrylate or 1,3-Butylene dimethacrylate, is a chemical compound with the linear formula: H2C=C(CH3)CO2CH2CH2CH(CH3)O2CC(CH3)=CH2 . It is used in PVC and rubber systems to obtain rigid or semi-rigid products from materials that are normally flexible . It is also used in a method for preparing low odor two-component structural adhesive compounds cured by acrylate and epoxy systems .
Molecular Structure Analysis
The molecular formula of 1,3-Butyleneglycol dimethacrylate is C12H18O4 . Its molecular weight is 226.27 . The IUPAC Standard InChI is InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 .
Physical And Chemical Properties Analysis
1,3-Butyleneglycol dimethacrylate is a liquid at 20°C . It has a refractive index of 1.452 and a specific gravity of 1.01 . Its boiling point is 290°C . It is insoluble in water .
Scientific Research Applications
Polymerization
1,3-Butanediol dimethacrylate is often used as a cross-linking agent in the production of polymers . It can be copolymerized with other monomers to form a variety of materials with different properties. For example, it has been used in the synthesis of poly(ethylene glycol) diacrylate (PEGDA) copolymers .
Drug Delivery Systems
This compound has been investigated for its potential use in drug delivery systems . Due to its photopolymerizable nature, it can be used to create scaffolds for drug delivery . The thermomechanical properties of these scaffolds can be influenced by the concentration of 1,3-butanediol dimethacrylate .
Biomedical Engineering
In the field of biomedical engineering, 1,3-Butanediol dimethacrylate is used in the production of biocompatible materials . These materials are often used in the creation of medical devices or implants .
Food Contact Materials
1,3-Butanediol dimethacrylate has been evaluated for its safety in the use of food contact materials . It is used in the production of certain types of food packaging materials .
Thermomechanical Analysis
The compound is used in thermomechanical analysis to study the tensile stress and the glass transition temperature of pure PEGDA and of its copolymers .
Photopolymer Systems
1,3-Butanediol dimethacrylate is used in many photopolymer systems . Its concentration can influence the thermomechanical properties of the resulting material .
Mechanism of Action
Target of Action
1,3-Butanediol dimethacrylate (BDDMA) is a type of organic compound that is commonly used as a cross-linking agent in the preparation of various materials . The primary targets of BDDMA are the polymer chains in materials such as polyamides, epoxy resins, and acrylic resins .
Mode of Action
BDDMA interacts with its targets through a process known as cross-linking. In this process, BDDMA forms covalent bonds with the polymer chains, linking them together to form a three-dimensional network . This cross-linking process enhances the properties of the material, such as its mechanical strength, thermal stability, and chemical resistance .
Biochemical Pathways
For example, cross-linking can increase the rigidity of the material, reduce its solubility in certain solvents, and enhance its resistance to heat and chemical attack .
Pharmacokinetics
It is known that bddma is a low volatility liquid at room temperature , suggesting that it may have low bioavailability if ingested or inhaled. Furthermore, due to its reactivity, BDDMA may undergo rapid metabolism and excretion.
Result of Action
The primary result of BDDMA’s action is the formation of a cross-linked polymer network. This network enhances the material’s properties, making it more suitable for various applications. For example, materials cross-linked with BDDMA can be used in the production of coatings, adhesives, sealants, and composite materials .
Action Environment
The action of BDDMA can be influenced by various environmental factors. For example, the rate of the cross-linking reaction can be affected by temperature, with higher temperatures generally leading to faster reaction rates . Additionally, the presence of inhibitors can slow down the cross-linking reaction. BDDMA is typically stabilized with an inhibitor such as MEHQ to prevent premature polymerization .
Safety and Hazards
1,3-Butyleneglycol dimethacrylate causes skin irritation and serious eye irritation . It is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, ensure adequate ventilation, especially in confined areas, and keep away from heat and sources of ignition .
Relevant Papers
1,3-Butyleneglycol dimethacrylate has been used in the synthesis of latex nanoparticles via differential microemulsion polymerization .
properties
IUPAC Name |
3-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWHVQKENANGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C(=C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27435-31-0 | |
| Record name | 1,3-Butanediol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27435-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044784 | |
| Record name | 1-Methyltrimethylene dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw colored liquid with a slightly disagreeable odor; [Arkema MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanediol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9764 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Butyleneglycol dimethacrylate | |
CAS RN |
1189-08-8 | |
| Record name | 1,3-Butyleneglycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butyleneglycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1-methyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyltrimethylene dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyltrimethylene dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTYLENEGLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL56191M6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

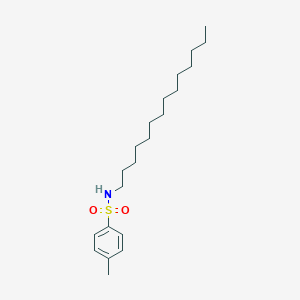
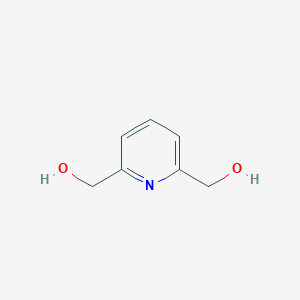
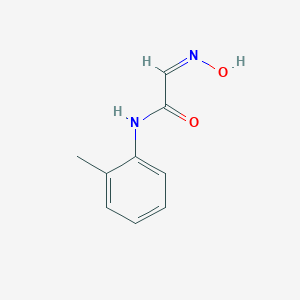
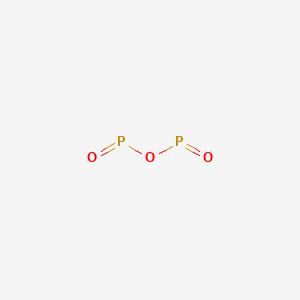
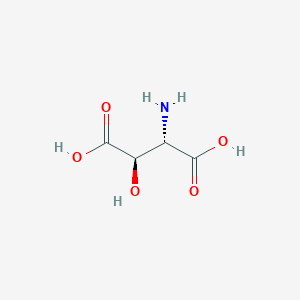
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)
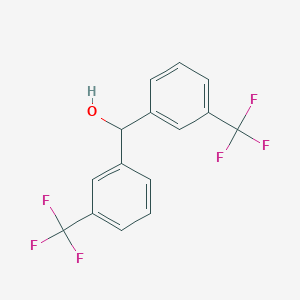




![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)

